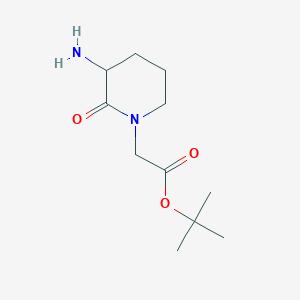

Tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate is a chemical compound with the CAS Number: 2503202-01-3 . It has a molecular weight of 228.29 and its IUPAC name is this compound . It is typically in an oil form .

Synthesis Analysis

The synthesis of tert-butyl acetate involves an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate is linearly correlated with the ratio of Brönsted and Lewis acid amounts .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O3/c1-11(2,3)16-9(14)7-13-6-4-5-8(12)10(13)15/h8H,4-7,12H2,1-3H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 228.29 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Stereoselective Syntheses

Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, which are structurally related to Tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate, have been used in stereoselective syntheses. These compounds undergo reactions to yield cis and trans isomers with high selectivity, demonstrating their utility in the synthesis of complex molecules with defined stereochemistry (Boev et al., 2015).

Catalysis and Asymmetric Hydrogenation

Derivatives of this compound have been used in the development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation. These ligands exhibit excellent enantioselectivities and high catalytic activities, proving essential for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Biomarker Analysis

In the field of clinical chemistry, the tert-butyldimethylsilyl derivatives of various metabolites have been analyzed by capillary gas chromatography. This method is significant for the diagnosis and monitoring of patients with certain types of tumors and inborn errors of metabolism, highlighting the role of tert-butyl derivatives in enhancing analytical methods (Muskiet et al., 1981).

NMR Tagging for Protein Research

O-tert-Butyltyrosine has been employed as an NMR tag in protein research. Its tert-butyl group provides a distinctive, easily detectable signal in NMR spectra, facilitating the study of high-molecular-weight systems and measurements of ligand binding affinities. This application underlines the importance of tert-butyl derivatives in bioanalytical techniques (Chen et al., 2015).

Synthesis of Unnatural Amino Acids

Tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives have been utilized in the synthesis of triazolylalanine analogues, a type of unnatural amino acid. These compounds are synthesized through click chemistry, expanding the toolkit for designing peptides and proteins with novel properties (Patil & Luzzio, 2017).

Propiedades

IUPAC Name |

tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-9(14)7-13-6-4-5-8(12)10(13)15/h8H,4-7,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYGHUSYSYHEGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCCC(C1=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2658363.png)

![2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2658365.png)

![(4-methoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2658366.png)

![(2,3-Dimethoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2658369.png)

![tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate](/img/structure/B2658371.png)

![Ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate](/img/structure/B2658374.png)

![N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2658376.png)

![2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide](/img/structure/B2658379.png)

![3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B2658380.png)

![2-[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2658382.png)